Cas no 1005612-29-2 (1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole)
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole
- 1-[(2,6-dichlorophenoxy)methyl]-4-nitro-1H-pyrazole
- 1-(2,6-DICHLOROPHENOXYMETHYL)-4-NITROPYRAZOLE
- 1005612-29-2
- CS-0335757
- AKOS015922302
- AKOS000310322
- 1-[(2,6-dichlorophenoxy)methyl]-4-nitropyrazole
- STK349613
-
- MDL: MFCD04969800
- Inchi: 1S/C10H7Cl2N3O3/c11-8-2-1-3-9(12)10(8)18-6-14-5-7(4-13-14)15(16)17/h1-5H,6H2
- InChI Key: OOHKOTJYNNUCDV-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1OCN1C=C(C=N1)[N+](=O)[O-])Cl
Computed Properties
- Exact Mass: 286.9864465Da
- Monoisotopic Mass: 286.9864465Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 72.9Ų
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A626143-1g |
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole |
1005612-29-2 | 97% | 1g |
$192.0 | 2024-04-26 | |
| Ambeed | A626143-5g |
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole |
1005612-29-2 | 97% | 5g |
$575.0 | 2024-04-26 | |
| Chemenu | CM483390-1g |
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole |
1005612-29-2 | 97% | 1g |
$190 | 2022-06-14 | |
| Chemenu | CM483390-5g |
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole |
1005612-29-2 | 97% | 5g |
$564 | 2022-06-14 |
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole Suppliers
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole
Comprehensive Guide to 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole (CAS No. 1005612-29-2): Properties, Applications, and Research Insights
1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole (CAS No. 1005612-29-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrazole derivative features a unique 2,6-dichlorophenoxy moiety, which contributes to its distinct chemical properties and potential applications. Researchers are particularly interested in its molecular structure, which combines aromatic and heterocyclic components, making it a valuable scaffold for drug discovery and material science.
The compound's chemical formula is C10H7Cl2N3O3, with a molecular weight of 288.09 g/mol. Its structural features include a pyrazole ring substituted with a nitro group at the 4-position and a (2,6-dichlorophenoxy)methyl group at the 1-position. This arrangement creates interesting electronic properties that researchers are exploring for various applications. The presence of both electron-withdrawing (nitro) and electron-donating (phenoxy) groups makes this compound particularly interesting for studying structure-activity relationships in medicinal chemistry.
In pharmaceutical research, 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole has shown promise as a potential biological active compound. Recent studies suggest that similar pyrazole derivatives exhibit anti-inflammatory and antimicrobial properties, leading to increased interest in this specific compound. Researchers are investigating its potential as a drug precursor or pharmacophore in developing new therapeutic agents. The compound's stability and synthetic accessibility make it an attractive candidate for further medicinal chemistry exploration.
The agrochemical industry has also shown interest in pyrazole-based compounds like 1005612-29-2 due to their potential as crop protection agents. While specific applications for this compound are still under investigation, analogous structures have demonstrated herbicidal and fungicidal activities. The 2,6-dichlorophenoxy moiety in particular is known to contribute to biological activity in many agrochemicals, making this compound a subject of ongoing research in plant science and agricultural chemistry.
Synthetic chemists value 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole as a versatile building block for more complex molecular architectures. The compound's reactivity allows for various chemical transformations, enabling the creation of diverse derivatives for structure-activity studies. Recent publications highlight its use in developing novel heterocyclic frameworks with potential applications in materials science, including organic electronics and coordination chemistry.
From a safety and handling perspective, standard laboratory precautions should be observed when working with this compound. While not classified as hazardous under normal conditions, proper personal protective equipment including gloves and eye protection is recommended. The compound should be stored in a cool, dry place away from strong oxidizers, and appropriate ventilation should be maintained during handling.
The market for specialty pyrazole derivatives like 1005612-29-2 has been growing steadily, driven by increasing demand from pharmaceutical and agrochemical research sectors. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to characterize and quantify this compound. Researchers often seek high-purity samples (>95%) for their studies, with typical quantities ranging from milligrams to grams for laboratory-scale investigations.
Current research trends involving 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole focus on exploring its potential as a molecular scaffold for drug discovery. Scientists are particularly interested in modifying its structure to enhance bioavailability or target specific biological pathways. The compound's relatively simple synthesis route makes it accessible for structure-activity relationship studies, where systematic modifications can lead to optimized biological properties.
Environmental considerations for nitro-containing pyrazole compounds are an important area of investigation. While specific data on this compound may be limited, researchers are increasingly focusing on the environmental fate and biodegradability of such structures. This aligns with current trends in green chemistry and sustainable molecular design, where researchers aim to balance efficacy with environmental compatibility.
For researchers working with CAS 1005612-29-2, proper analytical characterization is essential. The compound typically shows characteristic peaks in infrared spectroscopy (for nitro and aromatic functionalities) and distinctive patterns in proton NMR spectra. These analytical fingerprints are crucial for verifying compound identity and purity, especially when synthesizing derivatives or studying its behavior in different environments.
The future outlook for 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole appears promising as research into nitroheterocycles continues to expand. With growing interest in targeted drug design and specialty agrochemicals, compounds with this unique combination of structural features are likely to remain important in chemical research. Ongoing studies may reveal new applications in areas such as materials science or as intermediates in the synthesis of more complex bioactive molecules.
In conclusion, 1-((2,6-Dichlorophenoxy)methyl)-4-nitro-1H-pyrazole (CAS No. 1005612-29-2) represents an interesting and versatile compound in modern chemical research. Its unique structural features and potential applications in pharmaceuticals and agrochemicals make it a valuable subject for ongoing investigation. As research methodologies advance and new applications emerge, this compound is likely to play an increasingly important role in the development of novel chemical entities with practical significance across multiple scientific disciplines.
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